2,4-difluoro-N-methylaniline
Description
Contextual Significance of Difluoroanilines in Synthetic Chemistry Research
Difluoroanilines are a class of compounds that hold considerable importance in synthetic chemistry, primarily due to the influence of the fluorine atoms on the molecule's properties. guidechem.com The high electronegativity of fluorine atoms significantly alters the electron density of the aromatic ring, which in turn affects the reactivity and basicity of the aniline (B41778) molecule. wikipedia.org This electronic modulation is a key reason for their widespread use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. guidechem.comchemicalbook.com
The presence of two fluorine atoms, as in 2,4-difluoroaniline (B146603), further enhances these effects. guidechem.com These compounds are known to participate in various chemical transformations, including diazotization, alkylation, and acylation reactions, making them versatile building blocks for more complex molecules. guidechem.com For instance, 2,4-difluoroaniline is a crucial intermediate in the synthesis of certain anti-inflammatory drugs. guidechem.com The specific positioning of the fluorine atoms can also direct the regioselectivity of subsequent reactions, offering chemists a greater degree of control in their synthetic strategies.
Historical Development and Emerging Research Trajectories of N-Methylated Aniline Derivatives
The study of aniline and its derivatives dates back to the 19th century, with significant advancements in their synthesis and application occurring over the decades. wikipedia.org The N-methylation of anilines, a process that involves substituting a hydrogen atom on the amino group with a methyl group, has been a focal point of research due to the unique properties it confers upon the parent molecule. yufenggp.comwikipedia.orgechemi.com Historically, methods for N-methylation included reactions with methyl halides. echemi.com More recent and environmentally benign approaches utilize methanol (B129727) as a C1 source in the presence of various catalysts. researchgate.netijsrch.com
N-methylated aniline derivatives are integral to numerous industrial applications, including the production of dyes and pharmaceuticals. yufenggp.comechemi.comresearchgate.net The addition of a methyl group can increase the stability and modify the solubility of the aniline compound. yufenggp.comechemi.com Current research is focused on developing more efficient and selective catalytic systems for N-methylation, including the use of transition metals like iridium and ruthenium. researchgate.net Furthermore, there is a growing interest in understanding the excited-state dynamics of N-methylated anilines, which could have implications for their use in photochemistry and materials science. rsc.org The exploration of these derivatives as building blocks for polymers and other advanced materials also represents a significant and expanding area of research. yufenggp.comresearchgate.net
Structural Features and Electronic Properties Influencing Reactivity Profiles in Organic Transformations
The reactivity of 2,4-difluoro-N-methylaniline is profoundly influenced by its distinct structural and electronic characteristics. The presence of two highly electronegative fluorine atoms at the ortho and para positions of the aromatic ring creates a significant electron-withdrawing effect. smolecule.com This inductive withdrawal of electron density from the benzene (B151609) ring enhances the electrophilicity of the aromatic system. Consequently, the molecule becomes more susceptible to nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGDVPAENGWKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371779 | |
| Record name | 2,4-difluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138564-16-6 | |
| Record name | 2,4-difluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluoro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for the Preparation of 2,4 Difluoro N Methylaniline
Conventional Synthetic Routes to 2,4-Difluoro-N-methylaniline Precursors
The principal precursor, 2,4-difluoroaniline (B146603), is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com Its preparation often involves strategic fluorination and reduction steps starting from readily available nitroaromatic compounds.
A significant industrial method for preparing 2,4-difluoroaniline involves a two-step process starting from 2,4,5-trichloronitrobenzene. google.comgoogle.com This method is characterized by its high specificity and efficiency.
The first step is the fluorination of 2,4,5-trichloronitrobenzene. In this reaction, two of the chlorine atoms are specifically replaced by fluorine atoms to yield 2,4-difluoro-5-chloronitrobenzene. google.comgoogleapis.com This halogen exchange reaction is typically carried out using a fluorinating agent like potassium fluoride, often in the presence of a phase transfer catalyst to improve reaction efficiency and yield. google.comgoogleapis.com
Reaction Scheme for 2,4-Difluoroaniline Synthesis
| Step | Reactant | Reagents | Product |
|---|---|---|---|
| 1 | 2,4,5-Trichloronitrobenzene | Fluorinating agent (e.g., KF), Phase transfer catalyst | 2,4-Difluoro-5-chloronitrobenzene |
| 2 | 2,4-Difluoro-5-chloronitrobenzene | H₂, Pd/C catalyst, base (e.g., sodium acetate) | 2,4-Difluoroaniline |
This interactive table summarizes the key steps in the synthesis of the precursor 2,4-difluoroaniline.
This route is advantageous as it avoids the expensive isomerization steps required in other methods that might start from benzene (B151609) or 1,3-dichlorobenzene. google.comgoogle.com
Direct electrophilic halogenation of aniline (B41778) is often difficult to control due to the strong activating nature of the amino group, which can lead to multiple substitutions. chemistrysteps.com Therefore, alternative strategies are employed. In the context of synthesizing 2,4-difluoroaniline, the key halogenation step is not a direct fluorination of aniline but rather a halogen exchange reaction on a pre-functionalized aromatic ring, as described in the previous section.
The conversion of 2,4,5-trichloronitrobenzene to 2,4-difluoro-5-chloronitrobenzene is a critical example of a halogenation strategy where chlorine atoms are selectively replaced by fluorine. google.comgoogleapis.com This nucleophilic aromatic substitution (halogen exchange) is a more controlled and regioselective method for introducing fluorine atoms onto the benzene ring compared to direct fluorination.
N-Methylation Strategies for 2,4-Difluoroaniline
Once 2,4-difluoroaniline is obtained, the final step is the introduction of a methyl group onto the nitrogen atom. Several methods exist for this N-methylation, ranging from classical reductive amination and alkylation to more modern, green chemistry approaches.
Reductive amination is a widely used and efficient method for forming carbon-nitrogen bonds, converting a carbonyl group and an amine into a more substituted amine. wikipedia.org For the N-methylation of 2,4-difluoroaniline, this typically involves a reaction with a one-carbon carbonyl source, such as formaldehyde or its polymer, paraformaldehyde. google.com
The process occurs in two main stages within a single pot:
Imine Formation : The nucleophilic amino group of 2,4-difluoroaniline attacks the carbonyl carbon of formaldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or Schiff base). wikipedia.org
Reduction : The intermediate imine is then reduced in situ to the final N-methylaniline product. wikipedia.org
A variety of reducing agents can be employed for this second step. Sodium borohydride (NaBH₄) is a common choice. google.comresearchgate.net Other specialized borohydride reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are also highly effective and can offer greater selectivity, as they are less reactive towards the starting aldehyde compared to the intermediate imine. masterorganicchemistry.com
A documented procedure for the synthesis of halogenated N-methylanilines involves reacting the corresponding haloaniline with paraformaldehyde in methanol (B129727), followed by reduction with sodium borohydride, achieving high yields. google.com
Typical Reductive Amination Conditions
| Component | Function | Example |
|---|---|---|
| Amine | Starting Material | 2,4-Difluoroaniline |
| Carbonyl Source | Provides methyl group | Paraformaldehyde |
| Reducing Agent | Reduces imine intermediate | Sodium Borohydride (NaBH₄) |
| Solvent | Reaction Medium | Methanol |
This interactive table outlines the typical components used in the reductive amination for N-methylation.
Direct alkylation of the amino group in 2,4-difluoroaniline with a methylating agent is another common strategy. This approach involves the nucleophilic attack of the aniline nitrogen on an electrophilic methyl group. However, a significant challenge with this method is controlling the degree of alkylation, as the primary amine can be methylated once to form the desired secondary amine (this compound) or twice to form an undesired tertiary amine. nih.gov
Classic methylating agents used for this purpose include:
Alkyl Halides : Methyl iodide (MeI) is a traditional and highly reactive methylating agent. arkat-usa.org
Sulfonate Esters : Reagents like dimethyl sulfate ((CH₃)₂SO₄) are also effective but are known for their high toxicity. nih.gov
To mitigate issues of overalkylation and the use of toxic reagents, alternative methylating agents have been developed. Dimethyl carbonate (DMC) is considered a greener and safer alternative. nih.gov It can selectively methylate amines, often in the presence of a catalyst, and produces benign byproducts. nih.gov
In recent years, significant research has focused on developing more sustainable and environmentally friendly N-methylation methods. These approaches aim to replace toxic reagents and minimize waste.
One prominent green strategy is the "borrowing hydrogen" reaction, which uses methanol as the C1 source. nih.gov In this process, a transition-metal catalyst (e.g., based on Ruthenium or Iridium) temporarily "borrows" hydrogen from methanol to oxidize it to formaldehyde in situ. nih.govresearchgate.net The formaldehyde then undergoes reductive amination with the aniline, and the catalyst returns the borrowed hydrogen to reduce the intermediate imine. The only byproduct of this process is water, making it highly atom-economical. nih.gov
Another innovative green approach utilizes carbon dioxide (CO₂) as a sustainable C1 source. In these reactions, CO₂ is reduced in the presence of a catalyst and a reducing agent (like H₂ or a hydrosilane) to form a methyl group. For example, a cobalt-based catalytic system can facilitate the N-methylation of anilines with CO₂ and H₂ under mild conditions. rsc.org Similarly, a zinc catalyst has been shown to be effective for the N-methylation of amines using CO₂ and hydrosilanes. rsc.org
Comparison of Green N-Methylation Methods
| C1 Source | Reducing Agent | Catalyst System | Key Advantage |
|---|---|---|---|
| Methanol | (Borrowed from substrate) | NHC-Iridium researchgate.net or Ruthenium nih.gov | Water is the only byproduct |
| Carbon Dioxide (CO₂) | H₂ | Cobalt/triphos/Sn(OTf)₂ rsc.org | Utilizes a waste product (CO₂) |
This interactive table compares different green chemistry approaches for the N-methylation of anilines.
These green methodologies represent a significant advancement in the synthesis of N-methylated anilines, offering pathways with improved safety profiles and reduced environmental impact.
Catalytic and Stereoselective Synthesis Methodologies for this compound
The synthesis of this compound often relies on the direct N-methylation of 2,4-difluoroaniline. Catalytic methods are preferred for their efficiency, selectivity, and sustainability.
Transition Metal-Catalyzed N-Methylation Processes
Transition metal catalysis offers a powerful tool for the N-methylation of anilines, utilizing various methylating agents. A prominent approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which employs methanol as a C1 source, lauded for being an economical and environmentally benign reagent. nih.gov In this process, the catalyst temporarily abstracts hydrogen from the alcohol to form a metal-hydride and an aldehyde intermediate. The aldehyde then condenses with the amine, and the resulting imine is reduced by the metal-hydride to yield the N-methylated product, with water as the sole byproduct. nih.gov
Ruthenium complexes have demonstrated significant efficacy in this transformation. For instance, (DPEPhos)RuCl₂PPh₃ has been identified as a highly effective catalyst for the N-methylation of various amines with methanol under weakly basic conditions. nih.gov This method avoids the use of toxic haloalkanes and generates minimal waste. nih.gov The versatility of such catalysts suggests their applicability to the N-methylation of 2,4-difluoroaniline. The reaction typically proceeds at elevated temperatures, and optimization of catalyst loading, base, and reaction time is crucial for achieving high yields.
Below is a table summarizing various transition metal catalyst systems that have been successfully used for the N-methylation of anilines and could be adapted for the synthesis of this compound.
| Catalyst System | Methyl Source | Base | Typical Conditions | Key Advantages |
| (DPEPhos)RuCl₂PPh₃ | Methanol | Cs₂CO₃ | 140 °C, 12 h | High efficiency, weak base, sustainable C1 source nih.gov |
| RhH(PPh₃)₄ | Methanol | - | High Temperature | One of the pioneering systems for this transformation researchgate.net |
| RuCl₂(PPh₃)₃ | Methanol | - | High Temperature | Effective for N-alkylation reactions researchgate.net |
This table is illustrative of catalyst systems used for general aniline N-methylation and is adaptable for the specific synthesis of this compound.
Biocatalytic Pathways for Selective N-Methylation
Biocatalysis has emerged as a compelling alternative for selective methylation, offering high regioselectivity and yields under mild reaction conditions. nih.govresearchgate.net Engineered and natural methyltransferases (MTs) are employed to catalyze the transfer of a methyl group from a donor, typically S-adenosyl-l-methionine (SAM), to the nitrogen atom of the aniline. researchgate.netnih.gov
A significant advancement in this area is the development of cyclic enzyme cascades that enable the use of simple, "off-the-shelf" reagents like methyl iodide or methyl tosylate. nih.govscite.ai In these systems, one methyltransferase selectively methylates the substrate, producing S-adenosyl-l-homocysteine (SAH) as a byproduct. A second enzyme then recycles the SAH back to SAM using a simple methyl donor. researchgate.net This approach circumvents the need for stoichiometric amounts of the expensive SAM cofactor. researchgate.net
This biocatalytic method has proven effective for the challenging N-methylation of various N-heterocycles, achieving regioselectivity of over 99% and yields up to 99% on a preparative scale. nih.govresearchgate.net The high selectivity of enzymes can be particularly advantageous for complex molecules, minimizing the formation of undesired isomers. Computational library design and enzyme engineering can further tailor methyltransferases to accept specific substrates like 2,4-difluoroaniline and optimize their catalytic efficiency. scite.ai
| Enzyme System | Methyl Source | Key Features | Potential Application |
| Engineered Methyltransferases (MTs) | S-adenosyl-l-methionine (SAM) | High regioselectivity (>99%), mild conditions nih.govresearchgate.net | Selective mono-N-methylation of 2,4-difluoroaniline. |
| Cyclic Enzyme Cascade (Two MTs) | Methyl iodide, Methyl tosylate | In-situ SAM recycling, high yields (up to 99%) researchgate.netnih.gov | Preparative scale synthesis with simple alkylating agents. |
This table summarizes biocatalytic systems with potential for the N-methylation of 2,4-difluoroaniline, based on their success with other challenging substrates.
Scale-Up Considerations and Process Optimization for this compound Production
Transitioning the synthesis of this compound from laboratory to industrial scale requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.
Key parameters for optimization include:
Reaction Conditions : Temperature, pressure, and reaction time must be finely tuned. For instance, in transition metal-catalyzed processes, elevated temperatures are often necessary, while biocatalytic methods operate under milder conditions. nih.govresearchgate.net
Catalyst Loading : Minimizing the amount of catalyst without compromising yield or reaction rate is crucial for cost-effectiveness, especially when using expensive transition metal catalysts.
Raw Material Stoichiometry : Optimizing the ratio of reactants, such as the aniline-to-methanol ratio in catalytic N-methylation, is essential for maximizing conversion and minimizing waste. imarcgroup.com
Solvent and Base Selection : The choice of solvent and base can significantly impact reaction kinetics, selectivity, and ease of product isolation. nih.gov
For large-scale production, the choice between batch and continuous flow reactors is a critical decision. Continuous flow processing, in particular, offers several advantages for reactions like N-methylation. acs.org These benefits include superior heat and mass transfer, which is vital for managing the exothermicity of certain reactions, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved consistency of product quality. acs.org
Downstream processing is another critical aspect of scale-up. This includes:
Product Isolation and Purification : Methods such as distillation or vacuum distillation are commonly used to achieve the desired purity (e.g., >99%). imarcgroup.com
Catalyst Recovery and Recycling : Efficient recovery and reuse of the catalyst are paramount for the economic viability of the process.
Waste Management : Developing a strategy for treating and disposing of waste streams in an environmentally responsible manner is essential. imarcgroup.com
The following table outlines key considerations for process optimization and scale-up.
| Parameter | Batch Processing Considerations | Continuous Flow Processing Considerations | General Optimization Goals |
| Heat Transfer | Potential for localized hot spots, requires efficient stirring and cooling systems. | Excellent heat transfer due to high surface-area-to-volume ratio. acs.org | Maintain optimal reaction temperature, prevent thermal runaway. |
| Mass Transfer | Can be limited by stirring efficiency, especially in heterogeneous mixtures. acs.org | Enhanced mixing and mass transfer. acs.org | Ensure efficient contact between reactants and catalyst. |
| Safety | Larger volumes of reactants and solvents present higher risks. | Smaller reactor volumes improve intrinsic safety. acs.org | Minimize operational hazards. |
| Scalability | Scaling up can be complex and may require significant process redesign. | More straightforward scale-up by numbering-up or extending run time. acs.org | Achieve desired production throughput efficiently. |
| Purification | Typically involves workup of large batches. | Can be integrated with in-line purification steps. | Isolate product with >99% purity, maximize isolated yield. imarcgroup.comnih.gov |
This table compares key process parameters for batch versus continuous flow production, relevant to the scale-up of this compound synthesis.
Chemical Reactivity and Transformational Chemistry of 2,4 Difluoro N Methylaniline
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
Electrophilic aromatic substitution (EAS) reactions are fundamental to modifying the aromatic core of 2,4-difluoro-N-methylaniline. The outcomes of these reactions are dictated by the interplay of the electronic effects of the N-methylamino group and the two fluorine substituents.
Regioselectivity and Electronic Directing Effects of Fluoro and N-Methyl Groups
The regioselectivity of electrophilic substitution on the this compound ring is governed by the combined directing effects of the N-methylamino group and the fluorine atoms. The N-methylamino group (-NHCH₃) is a potent activating group and a strong ortho, para-director due to the resonance donation of the nitrogen's lone pair of electrons into the benzene (B151609) ring. This effect increases the electron density at the positions ortho (C3) and para (C5) to the amino group, making them more susceptible to electrophilic attack.
Conversely, the fluorine atoms at C2 and C4 are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are also considered ortho, para-directors because of the resonance donation of their lone-pair electrons. libretexts.org In this specific molecule, the powerful activating effect of the N-methylamino group is the dominant influence on the regiochemical outcome. Therefore, electrophiles are predicted to preferentially substitute at the C5 position, which is para to the -NHCH₃ group and meta to the C2-fluorine and ortho to the C4-fluorine. Substitution at C3 (ortho to -NHCH₃) is also possible but may be subject to steric hindrance.
Nitration, Sulfonation, and Halogenation Studies of this compound
Research into the specific electrophilic substitution reactions of this compound provides insight into its synthetic utility.
Nitration: The direct nitration of anilines can be complex, often leading to oxidation products. researchgate.net A common strategy involves the prior acetylation of the amino group to form an acetanilide. This protects the amine from oxidation and moderates its activating effect. For dihaloacetanilides, nitration with mixed acids has been shown to result in substitution at the position meta to the halogen atoms and para to the acetamido group. researchgate.net For N-acetyl-2,4-difluoroaniline, nitration would be strongly directed to the C5 position. The nitration of N-alkyl anilines can also be achieved using reagents like tert-butyl nitrite. researchgate.net
Sulfonation: While specific studies on the sulfonation of this compound are not widely documented, the reaction is expected to follow the general principles of regioselectivity outlined above. The major product would likely be 2,4-difluoro-5-(sulfonic acid)-N-methylaniline, resulting from substitution at the C5 position, which is activated by the N-methylamino group.
Halogenation: Halogenation provides a direct method for further functionalization. Chlorination of anilines can be achieved using reagents like N-chlorosuccinimide (NCS). For instance, the reaction of aniline (B41778) with three equivalents of NCS in acetonitrile (B52724) regioselectively yields 2,4,6-trichloroaniline. tandfonline.com Applying this to this compound, halogenation is expected to occur at the available activated positions, primarily C5. Studies on the bromination of 2,4-dichloroaniline (B164938) have shown that substitution occurs at the 6-position (para to the amine), yielding 6-bromo-2,4-dichloroaniline. researchgate.net
Table 1: Representative Halogenation Reaction
| Reaction | Substrate | Reagents & Conditions | Major Product | Reference |
| Chlorination | Aniline | 3 equiv. N-Chlorosuccinimide (NCS), Chloroform, 1 equiv. Trifluoroacetic acid | 2,4,6-Trichloroaniline | tandfonline.com |
| Bromination | 2,4-Dichloroaniline | Bromine, Glacial Acetic Acid | 6-Bromo-2,4-dichloroaniline | researchgate.net |
Nucleophilic Substitution Reactions and Related Transformations
The presence of the amino group and the electron-withdrawing fluorine atoms allows this compound to participate in various nucleophilic reactions.
Reactions Involving the Amino Group: Acylation, Sulfonylation, and Alkylation
The lone pair of electrons on the nitrogen atom of the N-methylamino group makes it nucleophilic and susceptible to reactions with various electrophiles.
Acylation: The amino group can be readily acylated. A common transformation is the reaction with acetic anhydride (B1165640) or acetyl chloride, often in a non-nucleophilic solvent, to form the corresponding acetamide, N-(2,4-difluorophenyl)-N-methylacetamide. This reaction is frequently used to protect the amino group during other synthetic steps.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide. This transformation is another common method for protecting the amine functionality.
Alkylation: While already N-methylated, further N-alkylation is possible. More broadly, the N-alkylation of anilines with alcohols, catalyzed by iridium or ruthenium complexes, is a recognized green chemistry method for synthesizing substituted amines. nih.gov For example, N-alkylation of 2,4-dimethylaniline (B123086) with benzyl (B1604629) alcohol has been successfully demonstrated. nih.gov
Table 2: Representative Reactions at the Amino Group
| Reaction Type | Reagents & Conditions | Product Type | Reference |
| Acylation | Acetic anhydride, glacial acetic acid, 50–100°C | N-Aryl-N-methylacetamide | |
| N-Alkylation | Benzyl alcohol, Ir(III) or Ru(II) catalyst, KOtBu, 120°C | N-Benzyl-N-methylaniline derivative | nih.gov |
Aryl Fluorine Displacement Reactions on this compound Scaffolds
The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). smolecule.com In these reactions, a potent nucleophile can displace one of the fluorine atoms. The fluorine at the C4 position is particularly activated towards SNAr by the ortho-amino group and the C2-fluorine. The reaction of N-methylaniline with 2,4-dinitrofluorobenzene is a classic example of SNAr where the amine displaces the fluorine atom. acs.org Similarly, strong nucleophiles can displace a fluorine atom from the this compound ring, especially under conditions that favor the SNAr mechanism.
Cross-Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nrochemistry.com While aryl bromides and iodides are more reactive substrates, fluorinated aromatics can also participate in these transformations. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a notable example. Research on the related compound 2,5-difluoro-N-methylaniline has demonstrated its successful use in palladium-catalyzed coupling with a pyrimidine (B1678525) precursor to form a more complex heterocyclic structure. This suggests that this compound could similarly act as a coupling partner in various cross-coupling reactions, either through C-N bond formation at the amine or potentially through the more challenging C-F bond activation.
Table 3: Representative Cross-Coupling Reaction on a Related Substrate
| Reaction Type | Substrate | Reagents & Conditions | Product Type | Reference |
| Buchwald-Hartwig Amination | 2,5-Difluoro-N-methylaniline & Pyrimidine precursor | Pd₂(dba)₃ (catalyst), S-Phos (ligand), LiHMDS (base), Methanol (B129727), Reflux | Pyrido[2,3-d]pyrimidine analog |
Suzuki-Miyaura and Stille Coupling Applications
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides, is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. nih.govtcichemicals.com While direct applications of this compound in Suzuki-Miyaura coupling are not extensively detailed in the provided results, the reactivity of similar fluorinated anilines suggests its potential. For instance, fluorinated aryl halides are known to participate in Suzuki-Miyaura reactions to yield biaryl scaffolds, which are important in pharmaceutical development. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of an aryl halide with a boronic acid or its ester. nih.gov The electronic properties of the fluorine substituents in this compound would influence the oxidative addition step in the catalytic cycle. nih.gov
Similarly, the Stille coupling, which pairs organotin compounds with organic halides, is another powerful C-C bond-forming reaction. Although specific examples involving this compound are not prevalent in the search results, the general principles of Stille coupling are applicable. The reaction is catalyzed by palladium and proceeds through a catalytic cycle analogous to the Suzuki-Miyaura reaction.
The table below summarizes representative conditions for Suzuki-Miyaura couplings involving aniline derivatives, which could be adapted for this compound.
| Reactants | Catalyst System | Base | Solvent | Product Type |
| Aryl Bromide, Arylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/Water | Biaryl |
| 2-Bromoaniline, Phenylboronic Acid | [Pd(IPr)(cinnamyl)Cl] | K₃PO₄ | Toluene/Water | 2-Aminobiphenyl |
| 2-Bromoaniline, Arylboronic Acid | Pd₂(dba)₃, P(t-Bu)₃ | K₃PO₄ | Dioxane | Substituted 2-Aminobiphenyls |
Table 1: Exemplary Suzuki-Miyaura Reaction Conditions for Aniline Derivatives.
Buchwald-Hartwig Amination with Aryl Halides
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, pairing amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction is of paramount importance in the synthesis of a wide array of aryl amines. wikipedia.org this compound, as a secondary amine, is a suitable nucleophile for this transformation.
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylated amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often being highly effective. purdue.edu
High-throughput experimentation has been employed to screen various ligands, bases, and solvents for the Buchwald-Hartwig amination of diverse aryl halides and amines. purdue.edu Studies have shown that ligands like XantPhos and EPhos are generally effective for coupling nucleophiles with heterocyclic aryl halides. purdue.edu The reaction conditions, including temperature, can significantly impact the outcome, with some reactions performing better at room temperature while others require heating. purdue.edu
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent |
| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene |
| Aryl Chloride | Primary/Secondary Amine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Dioxane |
| Heteroaryl Halide | N-Methylaniline | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene |
Table 2: Typical Conditions for Buchwald-Hartwig Amination.
Sonogashira and Heck Coupling Reactions Utilizing this compound Derivatives
Sonogashira Coupling:
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is conducted under mild conditions and is tolerant of a wide range of functional groups, making it highly valuable in organic synthesis. wikipedia.orgresearchgate.net While direct examples with this compound are not explicitly detailed, its derivatives, particularly halogenated ones, would be suitable substrates. For instance, an iodinated or brominated derivative of this compound could be coupled with various terminal alkynes.
The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgorganic-chemistry.org
Heck Coupling:
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction represents a key method for the functionalization of alkenes. libretexts.org A derivative of this compound bearing a halide or triflate group could serve as the unsaturated partner in a Heck reaction.
The mechanism proceeds via oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of ligands and reaction conditions. libretexts.org An intramolecular Heck reaction can be a powerful tool for the synthesis of heterocyclic compounds. acs.org
| Coupling Reaction | Halide Substrate | Coupling Partner | Catalyst System | Base |
| Sonogashira | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N |
| Sonogashira | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Piperidine |
| Heck | Aryl Bromide | Alkene | Pd(OAc)₂ | Et₃N |
| Heck | Aryl Triflate | Alkene | Pd(OAc)₂, P(o-tol)₃ | K₂CO₃ |
Table 3: General Conditions for Sonogashira and Heck Reactions.
Cycloaddition and Annulation Reactions with this compound
Cycloaddition and annulation reactions are powerful strategies for the construction of cyclic and heterocyclic systems. ebsco.comscripps.edu These reactions, when applied to derivatives of this compound, can lead to complex, fluorine-containing molecules of potential interest in materials science and medicinal chemistry.
Heterocyclic Ring Formation Utilizing this compound as a Building Block
This compound can serve as a key precursor for the synthesis of various N-heterocycles. sigmaaldrich.com For example, it can be incorporated into structures that undergo intramolecular cyclization to form new rings. One common strategy involves the formation of an enamine or a related reactive intermediate from the aniline, which then participates in a cycloaddition or annulation cascade.
Palladium-catalyzed [4+2] annulation reactions are an efficient method for constructing six-membered N-heterocycles. nih.gov These reactions can be designed to incorporate fluorine atoms into the final ring system, which can modulate the properties of the resulting molecule. nih.gov For instance, a derivative of this compound could be designed to react with a suitable diene or dienophile in a transition-metal-catalyzed cycloaddition. researchgate.net
The synthesis of substituted piperidines, a prevalent motif in FDA-approved drugs, can be achieved through such annulation strategies. nih.gov The fluorine atoms from the starting aniline can play a crucial role in the pharmacological properties of the final product by influencing metabolic stability and basicity. nih.gov
Pericyclic Reactions Involving Derivatives
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.com They are characterized by a high degree of stereospecificity and are often initiated by heat or light. ebsco.com The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example of a pericyclic reaction. ebsco.com
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms of the transformations involving this compound is crucial for optimizing reaction conditions and expanding their scope.
For Buchwald-Hartwig amination , mechanistic studies have elucidated the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The role of the ligand is to facilitate these steps, particularly the reductive elimination, which is often rate-limiting.
In Suzuki-Miyaura and Stille couplings , the mechanism also revolves around a Pd(0)/Pd(II) catalytic cycle. nih.gov The transmetalation step, where the organic group is transferred from boron or tin to the palladium center, is a critical part of the cycle. The nature of the base in the Suzuki-Miyaura reaction is important for the activation of the organoboron species. tcichemicals.com
The mechanism of the Heck reaction involves a sequence of oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org The regioselectivity of the alkene insertion is a key aspect that has been studied extensively.
For cycloaddition and annulation reactions , mechanistic investigations often focus on whether the reaction proceeds through a concerted (pericyclic) or stepwise pathway. ebsco.comorganic-chemistry.org In transition-metal-catalyzed annulations, the mechanism involves the formation of metallacycle intermediates. nih.gov Computational studies are often employed to explore the potential energy surfaces of these reactions and to understand the origins of stereoselectivity. semanticscholar.org
Kinetic Studies of Reaction Pathways Involving this compound
The chemical reactivity of this compound is significantly influenced by the electronic properties of the two fluorine atoms on the aromatic ring. These strong electron-withdrawing groups decrease the electron density of the aniline ring and the nucleophilicity of the nitrogen atom. This electronic modification has a profound impact on the kinetics of reactions in which the compound participates, particularly in nucleophilic aromatic substitution (SNAr) and electrophilic substitution reactions.
Kinetic investigations of reactions involving aniline and N-methylaniline with electrophilic aromatic compounds, such as 2,4-dinitrofluorobenzene, provide a foundational understanding of the pathways accessible to this compound. Studies have demonstrated that the reaction of N-methylaniline with 2,4-dinitrofluorobenzene proceeds via a base-catalyzed pathway, which provides proof for an intermediate complex mechanism. acs.org The kinetics of the oxidation of N-methylaniline with oxidants like dichromate have been observed to follow a sigmoidal curve, indicating a self-accelerating reaction character. ebi.ac.uk
For this compound, the presence of two fluorine atoms enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack compared to N-methylaniline itself. However, these same fluorine atoms reduce the basicity and nucleophilicity of the N-methylamino group. smolecule.com This dual effect means that in reactions where this compound acts as a nucleophile, more forcing conditions may be required compared to unsubstituted N-methylaniline. smolecule.com
Kinetic studies on the nucleophilic substitution reactions of similar activated aromatic systems have shown that the formation of an intermediate complex can be the rate-limiting step. researchgate.net The rate of these reactions is dependent on several factors, including the nature of the solvent, the concentration of the amine, and the specific substituents on the aromatic ring. researchgate.net For instance, in the reaction of phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline, an appreciable degree of bond formation in the transition state is indicated by kinetic data. researchgate.net
The table below summarizes key factors influencing the reaction kinetics of N-methylaniline derivatives, which are applicable to this compound.
| Factor | Influence on Reaction Kinetics | Research Context |
| Substituent Effects | Electron-withdrawing fluorine atoms decrease the nucleophilicity of the amine but increase the electrophilicity of the aromatic ring. | Comparison with bromo- and chloro-analogs shows the fluorinated compound is more reactive in nucleophilic aromatic substitution. |
| Catalysis | Reactions can be base-catalyzed, indicating the involvement of a deprotonation step in the mechanism. acs.org | Studies on the reaction of N-methylaniline with 2,4-dinitrofluorobenzene confirm base catalysis. acs.org |
| Solvent Effects | The nature of the solvent can significantly affect the rate of substitution reactions. researchgate.net | Kinetic studies of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines show strong solvent dependency. researchgate.net |
| Reaction Mechanism | The reaction can proceed through a self-accelerating pathway. ebi.ac.uk | Raman spectroscopy studies on the oxidation of N-methylaniline show a sigmoidal growth in product concentration. ebi.ac.uk |
Intermediate Identification and Characterization
The transformational chemistry of this compound often proceeds through transient intermediates, the identification of which is crucial for elucidating reaction mechanisms. In the context of nucleophilic aromatic substitution (SNAr) reactions, where this compound acts as a nucleophile, the formation of a Meisenheimer complex is a well-established mechanistic feature. acs.orgresearchgate.net
A Meisenheimer complex, or sigma-adduct, is a key intermediate formed by the attack of the nucleophile (the N-methylamino group) on the electron-deficient aromatic ring of the reaction partner. Research on the reaction between N-methylaniline and highly activated electrophiles like 2,4-dinitrofluorobenzene has provided definitive proof of this intermediate complex mechanism. acs.org In this reaction, the nucleophilic attack of the amine on the carbon atom bearing the fluorine atom leads to the formation of a cyclohexadienyl anion intermediate, which is stabilized by the electron-withdrawing nitro groups. acs.org
By analogy, when this compound reacts with an electrophilic aromatic substrate, a similar Meisenheimer-type intermediate is expected. The stability of this intermediate would be influenced by the substituents on both reacting species.
In other types of reactions, such as dearomative difluoromethylation, different intermediates have been proposed. For example, in reactions involving bromo(difluoro)acetic acid, a difluoromethyl carbene is initially generated. acs.org The nucleophilic nitrogen of a heterocyclic amine can then attack this carbene, leading to the formation of a key salt intermediate (e.g., an N-difluoromethylquinolinium salt), which was detected by High-Resolution Mass Spectrometry (HRMS). acs.org
The characterization of these often-unstable intermediates relies on a combination of spectroscopic and computational methods.
| Intermediate Type | Reaction Context | Method of Identification/Characterization |
| Meisenheimer Complex (σ-adduct) | Nucleophilic Aromatic Substitution (SNAr) | Spectroscopic identification (UV-Vis, NMR) has been used in analogous reactions. researchgate.net Kinetic studies provide indirect evidence of its formation. acs.org |
| Diazonium Salt | Diazotization of the amino group | Typically formed at low temperatures (0-5°C) and used in situ due to thermal instability. Characterization is often through subsequent reaction products. smolecule.com |
| N-Oxide | Oxidation of the N-methylamino group | Can be isolated and characterized by NMR and melting point analysis. Serves as an intermediate for further functionalization. nsf.gov |
| Carbene Adduct | Reactions with carbene precursors (e.g., from bromo(difluoro)acetic acid) | Proposed based on mechanistic studies and can sometimes be detected by mass spectrometry (HRMS). acs.org |
These studies on related compounds provide a strong framework for understanding the transient species involved in the rich transformational chemistry of this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2,4 Difluoro N Methylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2,4-difluoro-N-methylaniline, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) NMR techniques provides a complete picture of the atomic connectivity and the chemical environment of each nucleus.
The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons, the N-methyl protons, and the amine proton. The aromatic region typically displays complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The N-methyl group characteristically appears as a singlet or a doublet (if coupled to the NH proton) in the upfield region, typically around 2.8-3.0 ppm. The amine (NH) proton often presents as a broad singlet, its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum will show seven distinct signals: one for the methyl carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing fluorine substituents and the electron-donating N-methyl group. The carbons directly bonded to fluorine (C2 and C4) exhibit large one-bond carbon-fluorine couplings (¹JCF), which are a key characteristic feature.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard substituent effects and data from structurally similar compounds.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) |
|---|---|---|---|
| N-CH₃ | ~2.85 | ~31 | s (or d, if coupled to NH) |
| NH | Variable (Broad s) | - | Broad s |
| H-3 | ~6.7-6.8 | ~104 | ddd (JH-H, JH-F) |
| H-5 | ~6.7-6.8 | ~111 | ddd (JH-H, JH-F) |
| H-6 | ~6.9-7.1 | ~118 | m |
| C-1 | - | ~132 (dd) | dd, 2JCF, 3JCF |
| C-2 | - | ~151 (dd) | dd, 1JCF, 2JCF |
| C-3 | - | ~104 (d) | d, 2JCF |
| C-4 | - | ~155 (dd) | dd, 1JCF, 2JCF |
| C-5 | - | ~111 (d) | d, 3JCF |
| C-6 | - | ~118 (d) | d, 4JCF |
¹⁹F NMR is a powerful technique for directly observing fluorine atoms, which are 100% naturally abundant and have a spin of ½. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the fluorine at the C2 position and one for the fluorine at the C4 position. The chemical shifts are sensitive to the electronic environment, and the signals will appear as multiplets due to coupling with nearby protons (H-F coupling) and with each other (F-F coupling). The large chemical shift dispersion in ¹⁹F NMR makes it an excellent method for identifying and distinguishing between different fluorinated species.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes the connectivity between adjacent protons. For this compound, cross-peaks would be observed between H-3, H-5, and H-6, confirming their positions on the aromatic ring relative to each other. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.org An HSQC spectrum would show cross-peaks connecting the signal for H-3 to C-3, H-5 to C-5, H-6 to C-6, and the N-methyl protons to the N-methyl carbon. This provides definitive C-H bond correlations.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations (typically over two or three bonds) between protons and carbons. rsc.org This is particularly useful for identifying quaternary carbons (those without attached protons) and piecing together the molecular framework. Key expected correlations for this compound would include:
Correlations from the N-methyl protons to C-1 and C-2.
Correlations from the aromatic protons (H-3, H-5, H-6) to neighboring carbons, helping to confirm the assignment of all aromatic carbon signals, including the fluorine-substituted C-2 and C-4.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. rsc.org
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₇H₇F₂N), the calculated monoisotopic mass is 143.05465555 Da. nih.gov An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity and elemental composition.
Table 2: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇F₂N | nih.gov |
| Calculated Monoisotopic Mass | 143.05465555 Da | nih.gov |
Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. tandfonline.com In a GC-MS analysis of this compound, the sample is first vaporized and separated from any impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
The resulting mass spectrum provides both molecular weight information and a characteristic fragmentation pattern that acts as a chemical "fingerprint." For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 143. A prominent peak is also often seen at [M-1]⁺ (m/z = 142), corresponding to the loss of a hydrogen atom. Other expected fragments would arise from the loss of the methyl group ([M-15]⁺, m/z = 128) and subsequent fragmentation of the difluorophenyl ring. The GC retention time and the unique mass spectrum are used together to confirm the identity and assess the purity of the sample.
Table 3: Predicted Major Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 143 | [C₇H₇F₂N]⁺ | Molecular Ion ([M]⁺) |
| 142 | [C₇H₆F₂N]⁺ | Loss of H radical ([M-H]⁺) |
| 128 | [C₆H₄F₂N]⁺ | Loss of methyl radical ([M-CH₃]⁺) |
| 114 | [C₆H₅F₂]⁺ | Loss of methylamine (B109427) radical ([M-CH₂NH]⁺) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. ksu.edu.sa While both are forms of vibrational spectroscopy, they are based on different principles: IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment, whereas Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in the molecule's polarizability. ksu.edu.sa Consequently, they provide complementary information. For this compound, these techniques are crucial for confirming the presence of the N-methyl, amine, and difluoro-substituted aromatic ring structures.
Characteristic Vibrational Frequencies of N-Methyl Aniline (B41778) and Fluorine Groups
The vibrational spectrum of this compound is characterized by specific frequencies corresponding to its distinct functional groups. Theoretical studies and experimental data from analogous compounds, such as other fluorinated anilines and N-methylated anilines, provide a basis for assigning these vibrational modes. asianpubs.orgahievran.edu.trnih.gov
The N-H stretching vibration of the secondary amine is typically observed in the region of 3300-3500 cm⁻¹. The presence of a methyl group attached to the nitrogen (N-methyl) gives rise to characteristic C-H stretching and bending vibrations. Symmetric and asymmetric C-H stretching modes of the methyl group are found between 2900 and 3030 cm⁻¹. acs.org
The aromatic ring exhibits several characteristic vibrations. The C-H stretching modes on the phenyl ring are typically found above 3000 cm⁻¹. The carbon-carbon (C=C) stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration for aromatic amines is often assigned in the 1200-1300 cm⁻¹ range. researchgate.net
The presence of fluorine substituents significantly influences the vibrational spectrum. The carbon-fluorine (C-F) stretching vibrations are typically strong in the IR spectrum and are found in the 1100-1300 cm⁻¹ region. The exact position of these bands can be affected by the substitution pattern on the aromatic ring.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H Group | Stretching | 3300 - 3500 |
| In-plane Bending | 1500 - 1550 | |
| N-Methyl Group | Symmetric/Asymmetric C-H Stretching | 2900 - 3030 |
| Symmetric Bending (Scissoring) | 1400 - 1450 | |
| Aromatic Ring | C-H Stretching | 3000 - 3100 |
| C=C Stretching | 1400 - 1600 | |
| C-N Group | Stretching | 1200 - 1300 |
| C-F Group | Stretching | 1100 - 1300 |
This table presents generalized data compiled from spectroscopic principles and studies on analogous compounds. acs.orgresearchgate.net
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal. By analyzing the angles and intensities of the diffracted beams, a detailed electron density map can be constructed, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions. wikipedia.orglibretexts.org
Crystal Growth Techniques for this compound
A prerequisite for X-ray crystallographic analysis is the availability of a high-quality single crystal. For organic compounds like this compound, several techniques can be employed for crystal growth.
Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound is prepared in a suitable solvent, such as ethanol, toluene, or ethyl acetate. scirp.orgcecri.res.in The container is loosely covered to allow the solvent to evaporate slowly over several days or weeks at a constant temperature. niscpr.res.in As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.
Slow Cooling: This technique involves dissolving the solute in a solvent at an elevated temperature to create a saturated solution. The solution is then cooled slowly and controllably. The solubility of this compound will decrease upon cooling, leading to crystallization.
Vapor Diffusion: In this method, the compound is dissolved in a solvent in which it is highly soluble. This solution is then placed in a sealed chamber containing a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent slowly diffuses as a vapor into the primary solution, reducing the solubility of the compound and inducing crystallization.
Melt Growth (e.g., Vertical Bridgman Technique): For thermally stable compounds, crystals can be grown from a melt. The powdered compound is loaded into an ampoule, heated above its melting point, and then slowly cooled from one end to initiate nucleation and crystal growth. mdpi.com
Intermolecular Interactions and Crystal Packing Analysis
The crystal packing of this compound is governed by a variety of non-covalent intermolecular interactions. The presence of fluorine atoms, an N-H group, and an aromatic system allows for a complex interplay of forces that dictate the supramolecular architecture.
Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor. Potential acceptors include the nitrogen or fluorine atoms of neighboring molecules (N-H···N or N-H···F interactions). However, the N-methyl group can introduce steric hindrance that may disrupt or alter the hydrogen bonding patterns typically seen in primary anilines.
C-H···F Interactions: The fluorine atoms in the molecule are electronegative and can participate in weak hydrogen bonds with C-H groups from adjacent molecules. These C-H···F interactions are recognized as significant forces in guiding the crystal structures of organofluorine compounds. ijsr.netrsc.orgacs.org
π–π Stacking: The electron-rich aromatic rings can interact through π–π stacking. The substitution of electron-withdrawing fluorine atoms can influence the nature of these interactions, potentially favoring parallel-displaced or T-shaped arrangements to minimize electrostatic repulsion. soton.ac.ukiucr.org
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and other impurities, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method.
High-Performance Liquid Chromatography (HPLC) Method Development
Developing a robust HPLC method is critical for the reliable analysis and purification of this compound. A reverse-phase HPLC (RP-HPLC) approach is commonly employed for aniline derivatives.
Method development typically involves optimizing the following parameters:
Column Selection: A C18 or C8 column is a common starting point for RP-HPLC. These columns have a non-polar stationary phase that separates compounds based on their hydrophobicity. Specialized reverse-phase columns with low silanol (B1196071) activity can also be effective. sielc.com
Mobile Phase: The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The ratio is adjusted to achieve optimal retention and separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities.
pH Modifier: To ensure consistent ionization of the amine group and achieve sharp, symmetrical peaks, a pH modifier is often added to the mobile phase. Acids like phosphoric acid or formic acid are commonly used. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are preferred. sielc.com
Detection: A UV detector is typically used, with the detection wavelength set to an absorbance maximum of this compound to ensure high sensitivity.
Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For preparative applications, the method can be scaled up to isolate larger quantities of the purified compound. sielc.com
| Parameter | Typical Condition | Purpose |
| Mode | Reverse-Phase (RP-HPLC) | Separates based on hydrophobicity. |
| Stationary Phase | C18 or C8 silica | Provides a non-polar surface for interaction. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Elutes compounds from the column. |
| Elution | Isocratic or Gradient | Controls retention time and resolution. |
| pH Modifier | Phosphoric Acid or Formic Acid | Suppresses ionization for better peak shape. sielc.com |
| Detector | UV-Vis (e.g., at 254 nm) | Quantifies the compound as it elutes. |
Gas Chromatography (GC) for Volatile Purity Analysis
Gas Chromatography (GC) is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it exceptionally well-suited for assessing the purity of this compound. This method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column. When coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides quantitative data on the main component and any volatile impurities present in a sample.
The primary application of GC in this context is to determine the area-percent purity of this compound. By integrating the area of the chromatographic peak corresponding to the main compound and comparing it to the total area of all detected peaks, a percentage purity can be calculated. This analysis is crucial for quality control, ensuring the compound meets required specifications and identifying potential contaminants from synthesis or degradation.
Research Findings and Methodological Considerations
While specific, validated methods for this compound are not extensively published in peer-reviewed literature, robust analytical procedures can be developed based on methods for structurally similar compounds, such as other N-methylated anilines and fluorinated aromatics. researchgate.netsincerechemical.comd-nb.info Research on the GC analysis of N-methylaniline and other aniline derivatives provides a strong foundation for establishing optimal analytical conditions. nih.govsincerechemical.com
Column Selection: The choice of capillary column is critical for achieving effective separation. For aniline derivatives, a non-polar or intermediate-polarity column is generally preferred. sigmaaldrich.com A common choice is a bonded-phase column coated with 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5MS or equivalent). sincerechemical.com This type of stationary phase separates compounds primarily based on their boiling points, which is effective for purity analysis where impurities may include starting materials or by-products with different volatilities.
Injector and Temperature Programming: The sample, typically dissolved in a volatile solvent like methanol or ethyl acetate, is introduced into a heated injector port (e.g., 250 °C) to ensure rapid volatilization without thermal degradation. sincerechemical.com The column oven temperature is then increased according to a specific program. A typical program might start at a lower temperature (e.g., 60-70 °C) and ramp at a controlled rate (e.g., 10-25 °C/min) to a final high temperature (e.g., 280-300 °C). sincerechemical.comd-nb.info This gradient ensures that both highly volatile impurities and the less volatile main compound are effectively separated and eluted.
Detection System: For purity analysis and impurity identification, Mass Spectrometry (MS) is the detector of choice, resulting in a GC-MS configuration. researchgate.net MS provides not only quantitative data but also mass spectra for each separated peak. The mass spectrum of the main peak can be compared against a library or reference standard to confirm the identity of this compound. The mass spectra of smaller peaks can be used to tentatively identify unknown impurities. The NIST Mass Spectrometry Data Center reports a primary mass-to-charge ratio (m/z) of 142 and a secondary peak at m/z 143 for this compound. nih.gov
The table below outlines a typical set of GC-MS parameters that could be adapted for the analysis of this compound, based on established methods for related compounds. sincerechemical.comd-nb.info
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides a good balance of resolution and analysis time. sigmaaldrich.com |
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | General-purpose non-polar phase suitable for separating compounds by boiling point. sincerechemical.com |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. sincerechemical.comd-nb.info |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. sincerechemical.com |
| Oven Program | Initial 70 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Separates compounds with a wide range of boiling points. d-nb.info |
| Detector | Mass Spectrometer (MS) | Provides both quantitative data and structural information for identification. researchgate.net |
| MS Ion Source Temp. | 250 °C | Maintains analytes in the gas phase for efficient ionization. sincerechemical.com |
| MS Quadrupole Temp. | 150 °C | Ensures stable performance of the mass analyzer. sincerechemical.com |
Identification of Potential Volatile Impurities
A critical function of GC analysis is the detection and identification of volatile impurities that may be present in the final product. These impurities typically originate from the synthetic route used to produce this compound. A common synthesis involves the methylation of 2,4-difluoroaniline (B146603). Therefore, potential impurities could include unreacted starting materials, over-methylated by-products, and residual solvents. google.com
The table below details some potential impurities that could be identified using GC-MS analysis.
| Potential Impurity | Likely Origin | Rationale for Presence |
|---|---|---|
| 2,4-Difluoroaniline | Starting Material | Incomplete methylation reaction would leave residual starting material. google.com |
| N,N-Dimethyl-2,4-difluoroaniline | Reaction By-product | Over-methylation of the aniline nitrogen can lead to the formation of the tertiary amine. google.com |
| Methanol | Reagent/Solvent | Often used as a methylating agent or solvent in the synthesis of N-methylanilines. google.com |
| Toluene | Solvent | Commonly used as a solvent in fluorination or hydrogenation steps in related syntheses. google.com |
Computational and Theoretical Investigations of 2,4 Difluoro N Methylaniline
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, geometry, and other key characteristics of 2,4-difluoro-N-methylaniline.
Density Functional Theory (DFT) Studies of Ground State Geometry and Energy
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. rsc.orgacs.org For this compound, a DFT calculation, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to optimize the molecular structure. rsc.org This process minimizes the total electronic energy of the molecule, providing key geometrical parameters.
A comprehensive study would yield data on bond lengths (the distances between atoms), bond angles (the angles formed by three connected atoms), and dihedral angles (the rotational orientation between planes of atoms). This information is crucial for understanding the molecule's shape and steric profile. While specific experimental or calculated data for this compound is scarce, a hypothetical dataset based on such calculations is presented below to illustrate the expected findings.
Interactive Data Table: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table presents illustrative data that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation. The values are not from a published study on this specific molecule.
| Parameter | Atoms Involved | Hypothetical Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-F (at C2) | 1.35 | |
| C-F (at C4) | 1.34 | |
| C-N | 1.41 | |
| N-CH₃ | 1.46 | |
| **Bond Angles (°) ** | ||
| C1-C2-F | 118.5 | |
| C3-C4-F | 118.9 | |
| C1-N-CH₃ | 121.0 | |
| Dihedral Angles (°) | ||
| C2-C1-N-CH₃ | 15.0 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the electron-withdrawing fluorine atoms and the electron-donating N-methyl group would significantly influence the energies and spatial distributions of these orbitals. nih.gov A computational study would precisely quantify these energies.
Interactive Data Table: Hypothetical FMO Analysis Data for this compound This table presents illustrative data from a hypothetical DFT calculation.
| Parameter | Hypothetical Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -5.80 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.85 | Indicator of chemical reactivity and stability |
Electrostatic Potential Surface Analysis
An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution across a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The ESP map uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the ESP surface would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, and also near the electronegative fluorine atoms. Regions of positive potential would be expected on the hydrogen atoms of the methyl group and the amino group. This analysis is invaluable for predicting non-covalent interactions and identifying sites for chemical reactions. nih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Transition State Identification and Energy Barrier Calculations
When this compound participates in a chemical reaction, it must pass through a high-energy state known as the transition state. Computational chemistry can identify the geometry of this transient species and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.
For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, DFT calculations could be employed to map out the entire reaction coordinate. nih.gov This involves locating the structures of reactants, intermediates, transition states, and products, and calculating their relative energies.
Interactive Data Table: Hypothetical Energy Profile for a Reaction of this compound This table illustrates the type of data obtained from a transition state calculation for a hypothetical reaction.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting energy of the system |
| Transition State 1 | +15.2 | Energy barrier for the first step |
| Intermediate | -5.4 | A stable species formed during the reaction |
| Transition State 2 | +10.8 | Energy barrier for the second step |
| Products | -12.1 | Final energy of the system |
Solvent Effects Modeling in Reaction Pathways
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these solvent effects. The two main approaches are explicit and implicit solvent models.
In an explicit model, individual solvent molecules are included in the calculation, providing a highly detailed picture of solvent-solute interactions. This is computationally intensive. An implicit model, such as the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a defined dielectric constant. This method offers a good balance between accuracy and computational cost for many applications. acs.org
Conformational Analysis and Stereochemical Considerations
The conformational landscape of this compound is primarily defined by the rotational barrier around the C(sp²)–N bond and the degree of pyramidalization at the nitrogen atom. The interplay between the electronic effects of the fluorine substituents and the steric hindrance of the methyl group dictates the molecule's preferred three-dimensional structure. In aniline (B41778), the amino group is known to have a pyramidal geometry. cdnsciencepub.com The introduction of a methyl group on the nitrogen and fluorine atoms on the aromatic ring influences this geometry.
Theoretical calculations on related substituted anilines, such as 2,4-difluoroaniline (B146603) and 3,4-difluoroaniline, have been performed using Density Functional Theory (DFT) to determine their optimized geometries and electronic properties. researchgate.netnih.gov For N-methylaniline, the lowest energy conformation is one where the N-H and N-CH₃ bonds are on opposite sides of the benzene (B151609) plane. cdnsciencepub.com The substitution with fluorine atoms, which are electron-withdrawing, can affect the conjugation between the nitrogen lone pair and the aromatic π-system, thereby influencing the rotational barrier and the planarity of the molecule. researchgate.net Steric interactions between the ortho-fluorine atom and the N-methyl group are also expected to play a crucial role in determining the most stable conformation.
Potential Energy Surface Scans
For instance, STO-3G molecular orbital calculations have been performed on 2,6-difluoro-N-methylaniline to determine the barrier to internal rotation about the C(sp²)–N bond. cdnsciencepub.com The calculated barrier for this related compound can be described by a twofold potential energy function:
V(φ) = (22.2 ± 0.8) sin²(φ - 120.9 ± 0.8°) kJ/mol
Here, V(φ) is the potential energy as a function of the C2-C1-N-C dihedral angle, φ. This equation suggests a significant energy barrier to rotation, with the minimum energy conformation occurring when the dihedral angle is approximately 121°. The presence of two ortho-fluorine atoms in 2,6-difluoro-N-methylaniline creates a different steric environment compared to this compound, which has only one ortho-fluorine. However, the general form of the potential and the magnitude of the barrier are expected to be comparable.
The following table illustrates the calculated potential energy at various dihedral angles for 2,6-difluoro-N-methylaniline based on the provided function, offering a model for the energetic landscape of C-N rotation.
| Dihedral Angle (φ) | Potential Energy (kJ/mol) |
| 0° | 19.5 |
| 30° | 22.2 |
| 60° | 16.2 |
| 90° | 6.5 |
| 120° | 0.0 |
| 150° | 3.8 |
| 180° | 13.0 |
This interactive table demonstrates the calculated potential energy for the C-N bond rotation in 2,6-difluoro-N-methylaniline, a compound structurally similar to this compound. The values are derived from the potential energy function determined by Schaefer et al. cdnsciencepub.com
Molecular Dynamics Simulations of this compound in Diverse Environments
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including their conformational changes and interactions with surrounding molecules in different environments, such as in various solvents. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the system at the atomic level.
Currently, there are no specific molecular dynamics simulation studies focused on this compound in the scientific literature. However, the methodology has been applied to other halogenated organic molecules, demonstrating its utility. nih.govanalis.com.my For this compound, MD simulations could provide valuable insights into:
Solvation Effects: How the presence of a solvent influences the conformational preferences of the molecule. The interactions between the fluorine atoms, the amine group, and solvent molecules could stabilize certain conformations over others.
Dynamic Behavior: The timescale and nature of conformational transitions, such as the rotation around the C-N bond and the inversion of the nitrogen atom.
Intermolecular Interactions: The formation and dynamics of hydrogen bonds between the N-H group and solvent molecules, as well as other non-covalent interactions involving the fluorine atoms. Studies on other halogenated anilines have highlighted the importance of such interactions in their crystal packing and supramolecular chemistry. acs.orgacs.org
An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would involve placing the molecule in a simulation box filled with solvent molecules and simulating their movements over a period of nanoseconds. The analysis of the resulting trajectories would reveal the preferred solute-solvent interactions and the dynamic conformational equilibrium of the molecule in solution.
Applications of 2,4 Difluoro N Methylaniline As a Key Building Block in Advanced Chemical Synthesis
Role in the Synthesis of Fluorinated Bioactive Molecule Intermediates
The presence of fluorine in bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, leading to improved therapeutic or pesticidal efficacy. 2,4-Difluoro-N-methylaniline serves as a crucial precursor for introducing the 2,4-difluorophenyl moiety, often with an N-methyl group, into a larger molecular scaffold.
Precursor in Pharmaceutical Research and Development
In the realm of pharmaceutical sciences, this compound is a key intermediate in the synthesis of a variety of drug candidates. smolecule.com The fluorine substituents are known to enhance the metabolic stability of potential drugs. Its structural framework is integral to the development of kinase inhibitors, which are a significant class of targeted cancer therapies. vulcanchem.com The unique electronic properties conferred by the fluorine atoms can influence the binding interactions of the final drug molecule with its target protein. smolecule.com While specific drug names are often proprietary during development, the use of fluorinated anilines, including 2,4-difluoroaniline (B146603), as a synthetic intermediate for non-steroidal anti-inflammatory drugs is well-documented. guidechem.com
Contribution to Agrochemical and Crop Protection Agents Synthesis
The agrochemical industry has increasingly turned to organofluorine compounds to develop more effective and environmentally benign pesticides. nih.gov Fluorinated compounds often exhibit enhanced biological activity and favorable degradation profiles. This compound serves as a vital building block in the synthesis of novel herbicides, fungicides, and insecticides. smolecule.comevitachem.com The introduction of fluorine can lead to compounds with improved crop yields and minimized losses. nih.gov The development of new agrochemicals is a critical area of research for modern agriculture. nih.gov
Utility in the Development of Advanced Materials
The unique electronic and physical properties imparted by fluorine atoms make this compound a valuable component in the synthesis of high-performance materials.
Monomer for Fluorinated Polymers and Oligomers
Fluoropolymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy. researchgate.net While direct polymerization of this compound is not a common application, its derivatives can be used as monomers or co-monomers to create specialized fluorinated polymers and oligomers. These materials find use in a wide range of applications, including high-performance coatings, durable seals and gaskets, and advanced electronic components. researchgate.net The strong carbon-fluorine bond contributes to the high durability of these materials. researchgate.net
Building Block for Liquid Crystal and Optoelectronic Materials Research
The field of liquid crystals and optoelectronics relies on molecules with precisely tailored electronic and optical properties. The introduction of fluorine atoms into liquid crystal structures can influence properties such as dielectric anisotropy and birefringence. sci-hub.se While research on this compound itself in this area is not extensively published, related fluorinated aniline (B41778) structures are utilized in the synthesis of liquid crystal compounds. sci-hub.se The development of organic single crystals with specific properties is crucial for advancing new optoelectronic devices. acs.org The unique electronic environment created by fluorine atoms can be leveraged to design materials for applications in displays, sensors, and other optoelectronic technologies. acs.orgresearchgate.net
Specialty Chemical Synthesis and Fine Chemical Production
Beyond its specific roles in pharmaceuticals, agrochemicals, and materials science, this compound is a valuable intermediate in the broader field of specialty and fine chemical production. sigmaaldrich.com Its reactivity allows for its participation in various chemical transformations, including nucleophilic aromatic substitution and electrophilic aromatic substitution, enabling the synthesis of a diverse range of complex organic molecules. smolecule.com It is used in the preparation of other fluorinated compounds that are valuable in various chemical processes. smolecule.com The compound's ability to undergo these reactions makes it a versatile tool for chemists creating novel compounds with specific, desired functionalities for research and industrial applications. smolecule.comsigmaaldrich.com
Dyes and Pigments Research Utilizing Fluorinated Aniline Derivatives
The incorporation of fluorine atoms into organic dye structures is a key strategy in the research and development of advanced colorants with superior properties. researchgate.net Fluorinated aniline derivatives, such as this compound, are instrumental in this field. The strong electronegativity of fluorine can enhance the performance of dyes, leading to improved gloss, brightness, and fastness to light and water. researchgate.netalfa-chemistry.com
Furthermore, research into dyes for high-tech applications, such as dye-sensitized solar cells (DSSCs), has explored the use of fluorinated components to optimize performance. dergipark.org.tr Studies on dyes with structures analogous to fluorinated anilines have demonstrated that the strategic placement of fluorine atoms can enhance the efficiency of solar cells. dergipark.org.tr Therefore, this compound represents a valuable building block for researchers aiming to synthesize novel dyes and pigments with precisely tailored characteristics for specialized applications. alfa-chemistry.comdergipark.org.tr
| Property | Effect of Fluorine Incorporation | Reference |
|---|---|---|
| Color Properties | Enhances gloss and brightness. | alfa-chemistry.com |
| Stability & Fastness | Improves resistance to light, water, and organic solvents. | alfa-chemistry.com |
| Reactivity | Can serve as an effective leaving group in reactive dyes, improving fixation. | researchgate.net |
| Electronic Properties | Influences energy levels and can improve charge mobility in functional dyes. | researchgate.net |
| Molecular Packing | Minimal steric impact due to the small atomic size of fluorine. | researchgate.net |
Chemical Reagents and Catalysts Development
This compound is a versatile reagent in organic synthesis, primarily because its chemical reactivity has been modified by its fluorine substituents. smolecule.com The two fluorine atoms are strongly electron-withdrawing, which enhances the electrophilicity of the aromatic ring. This activation makes the compound particularly susceptible to nucleophilic aromatic substitution reactions, allowing for the facile introduction of the 2,4-difluoro-N-methylphenyl moiety into more complex molecules. smolecule.com
The compound's utility extends to its potential role in modern synthetic methodologies like photocatalysis. smolecule.com Research has explored photocatalytic reactions, such as difluoromethylation, where aniline-type structures can be employed. smolecule.commdpi.com
In the context of catalyst development, the synthesis of this compound itself is an area of active research, focusing on efficient and selective catalytic processes. Advanced systems utilizing ruthenium complexes have been developed for the direct N-methylation of 2,4-difluoroaniline using methanol (B129727) as a sustainable C1 source. smolecule.com This "borrowing hydrogen" methodology proceeds through a ruthenium hydride intermediate. smolecule.com Similarly, other catalytic approaches for N-methylation, such as using dimethyl carbonate with a NaY molecular sieve catalyst, have been optimized, showcasing the compound's role within the development of new, efficient catalytic reactions. chemicalbook.com These studies contribute to the broader field of catalysis by providing pathways to selectively synthesize valuable fluorinated building blocks.
Green and Sustainable Applications
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are increasingly important in modern synthesis. vertecbiosolvents.commatanginicollege.ac.in this compound is relevant to this field, both in its application and its own synthesis, by enabling processes that are more environmentally benign and generate less waste.
Integration into Environmentally Benign Synthetic Processes
A key aspect of green chemistry is the use of safer and more sustainable reagents and reaction conditions. kahedu.edu.in The synthesis of this compound can be designed to align with these principles. For example, dimethyl carbonate (DMC) is recognized as a green methylating agent and can be used for the N-methylation of 2-fluoroaniline (B146934) in a process catalyzed by a reusable NaY molecular sieve. chemicalbook.com This method avoids more corrosive or toxic reagents traditionally used for methylation.
Another approach involves using methanol, a renewable C1 feedstock, in ruthenium-catalyzed reactions to directly methylate 2,4-difluoroaniline. smolecule.com This process represents a sustainable pathway to the target molecule. Furthermore, the use of photocatalysis in organic synthesis is a cornerstone of green chemistry, as it often allows reactions to proceed at room temperature using light as an energy source, reducing the energy demands of the process. researchgate.net The potential for this compound to be used as a substrate in photocatalytic reactions highlights its utility in developing environmentally benign synthetic transformations. smolecule.com
Reduction of Waste in Specific Synthetic Pathways
A primary goal of green chemistry is waste prevention by designing syntheses with high selectivity and atom economy. matanginicollege.ac.inkahedu.edu.in The synthesis of N-methylated anilines provides a clear example of how modern methods can reduce waste. Traditional N-methylation of aniline can produce a considerable amount of the undesired N,N-dimethylaniline as a byproduct. google.com This byproduct has a boiling point very close to the desired N-methylaniline, making separation by distillation difficult and generating significant purification waste. google.com
In contrast, modern catalytic routes to produce this compound are designed for high selectivity, which minimizes the formation of the double-methylated byproduct. smolecule.comchemicalbook.com For instance, the synthesis using dimethyl carbonate and a NaY catalyst yields N-methyl-o-fluoroaniline with over 99% purity and less than 0.3% of the N,N-dimethyl byproduct. chemicalbook.com This high selectivity not only improves the yield but also simplifies purification, drastically reducing solvent use and waste generation.
Moreover, direct catalytic N-methylation avoids the need for protection-deprotection steps, a strategy that aligns with the green chemistry principle of reducing derivatives. matanginicollege.ac.in Each protection and deprotection step requires additional reagents and generates more waste, so their elimination leads to a more efficient and less wasteful synthetic pathway. matanginicollege.ac.in
| Parameter | Traditional Method (e.g., with acid catalyst) | Green Catalytic Method (e.g., with DMC/NaY) | Reference |
|---|---|---|---|
| Selectivity | Lower; significant formation of N,N-dimethyl byproduct. | High; minimal byproduct formation (>99% purity). | google.com, chemicalbook.com |
| Waste Generation | Higher due to byproducts and difficult purification. | Lower due to high selectivity and simplified workup. | google.com, chemicalbook.com |
| Reagents | Often uses strong acids or other hazardous materials. | Utilizes greener reagents like dimethyl carbonate (DMC). | , google.com |
| Catalyst | May use stoichiometric acid catalysts. | Uses recyclable heterogeneous catalysts (e.g., NaY molecular sieve). | google.com, chemicalbook.com |
| Process Steps | May require additional steps for purification or acetylation. | Fewer steps due to direct, selective reaction. | matanginicollege.ac.in, google.com |
Current Research Challenges and Future Directions for 2,4 Difluoro N Methylaniline Studies
Development of Novel and Highly Efficient Synthetic Methodologies
A primary challenge in working with 2,4-difluoro-N-methylaniline lies in its preparation and modification with high efficiency, selectivity, and sustainability. Traditional methods often require harsh conditions or multi-step procedures that can be inefficient.
The development of advanced catalytic systems is crucial for improving the synthesis and functionalization of fluorinated anilines. Research efforts are directed towards catalysts that can operate under mild conditions while providing high yields and precise control over regioselectivity.
One area of focus is the catalytic hydrogenation of precursors like 2,4-difluoronitrobenzene. While effective, this reaction can suffer from side reactions such as dehalogenation. Recent studies have shown that bimetallic catalysts, such as palladium combined with a second metal like tin oxide (SnO₂), can enhance selectivity. The addition of SnO₂ modifies the electronic properties of the palladium catalyst, which suppresses the undesired cleavage of the carbon-fluorine (C-F) bond and improves the yield of the target 2,4-difluoroaniline (B146603), a direct precursor to this compound. researchgate.net
Another significant challenge is the selective functionalization of the aniline (B41778) itself. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are being refined for these specific substrates. acs.org For instance, developing ligands that can control the regioselectivity of C-H activation on the fluorinated ring is an active area of investigation. researchgate.net The electronic-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making C-H functionalization challenging, while the N-methyl group provides a directing handle that can be exploited.
| Catalytic Approach | Target Transformation | Key Challenges & Research Directions |
| Bimetallic Hydrogenation Catalysts (e.g., Pd/SnO₂/C) | Hydrogenation of 2,4-difluoronitrobenzene | Suppressing hydrodefluorination; improving catalyst stability and reusability. researchgate.net |
| Palladium-Catalyzed C-N Coupling | Synthesis of N-aryl amines | Developing ligands for mild reaction conditions and broad substrate scope, including deactivated fluoroaromatics. acs.org |
| Directed C-H Functionalization | Selective introduction of new groups onto the aromatic ring | Overcoming the deactivating effect of fluorine atoms; designing directing groups and catalysts for predictable regioselectivity. researchgate.netnih.gov |
Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. nih.govd-nb.info These benefits are particularly relevant for reactions involving highly reactive or hazardous reagents, such as those often used in fluorination chemistry.
The transition from batch to continuous manufacturing for compounds like this compound is a key future direction. d-nb.info For example, the N-methylation of 2,4-difluoroaniline could be performed in a flow reactor, allowing for precise control of temperature and reaction time, potentially minimizing the formation of over-methylated byproducts like quaternary ammonium (B1175870) salts. nih.gov Continuous-flow systems enable the safe handling of intermediates that might be unstable or hazardous in large quantities in a batch reactor, such as diazonium salts which can be intermediates in some synthetic routes. d-nb.info The integration of in-line purification and analysis tools within a flow setup can further streamline the manufacturing process, leading to higher purity products with less waste. nih.gov Industrial-scale production methods are increasingly optimized using continuous flow reactors to improve yield and reduce costs. evitachem.com
Exploration of Unconventional Reactivity Patterns
Beyond improving existing synthetic methods, a major research frontier is the discovery of new ways in which this compound can react. This involves activating otherwise inert bonds and exploring its behavior under different redox conditions.
While C-H functionalization is a powerful tool, the carbon-fluorine (C-F) bond itself represents a target for transformation. The C-F bond is the strongest single bond to carbon, making its selective activation a formidable challenge. However, success in this area would open up new synthetic pathways. Nickel-catalyzed reactions have shown promise for the cross-coupling of fluorinated aromatics by activating the C-F bond. researchgate.net A key challenge is achieving selectivity, for instance, reacting a C-F bond while leaving multiple C-H bonds untouched, or vice-versa. Future research will likely focus on developing catalysts that can differentiate between the C-F bond and the various C-H bonds (ortho, meta, or para to the amine) on the this compound ring.
Another unconventional approach is the functionalization of the nitrogen atom beyond simple methylation. The development of methods for N-arylation or the introduction of other complex substituents using palladium-catalyzed reactions is an ongoing effort. acs.org
The redox behavior of this compound is another area ripe for exploration. The N-methylamino group can undergo oxidation. Understanding how the strongly electron-withdrawing fluorine atoms influence the oxidation potential of the amine is a key research question. This could lead to novel oxidative coupling reactions, where two molecules of the aniline are joined together, or to the formation of nitrogen-centered radicals that can participate in unique bond-forming reactions. nih.gov
Conversely, under reductive conditions, the challenge of selective defluorination arises. Developing methods to remove one fluorine atom selectively while leaving the other would provide access to monofluorinated N-methylaniline derivatives, further expanding the library of available building blocks. The principles of redox reactions, where oxidation states of atoms change, are fundamental to exploring these transformations. libretexts.org
Integration into Multicomponent Reaction Frameworks
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and ability to rapidly generate molecular diversity. tesisenred.net A significant future direction is the integration of this compound as a key component in novel MCRs.
The primary amine functionality in the precursor 2,4-difluoroaniline, or the secondary amine in this compound, can act as a nucleophile in a variety of MCRs. For example, it could be used in reactions like the Ugi or Passerini reactions, or in the synthesis of complex heterocyclic structures. acs.orgresearchgate.net By incorporating the difluorinated phenyl ring, these MCRs would provide rapid access to libraries of novel, complex molecules containing this specific fluorine substitution pattern. Such libraries are invaluable for screening in drug discovery and materials science. The challenge lies in adapting existing MCR conditions to accommodate the electronic properties of the fluorinated aniline and exploring new reaction combinations to discover unprecedented molecular scaffolds. tesisenred.net
| Multicomponent Reaction | Reactants | Potential Product with this compound |
| Ugi Four-Component Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide with a 2,4-difluorophenyl-N-methyl substituent |
| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl Compound | β-Amino carbonyl compound containing the 2,4-difluorophenyl-N-methyl moiety |
| Dihydropyrrolo[2,1-a]isoquinoline Synthesis | Isatin, Amine, Terminal Alkyne | Substituted ureas containing a complex heterocyclic core and the 2,4-difluorophenyl group. acs.org |
Advanced Characterization of Transient Intermediates
The study of chemical reactions involving this compound is often complicated by the formation of highly reactive, short-lived transient intermediates. These species, which can include radicals and other unstable molecules, are crucial in determining the reaction's pathway and final products. A significant research challenge lies in their direct observation and characterization.
Modern research is moving beyond inferential methods, such as trapping experiments, towards advanced spectroscopic and spectrometric techniques. nih.gov For instance, in reactions that may proceed via nitrogen-centered radicals, byproducts can sometimes suggest the presence of these intermediates. nih.gov However, direct characterization remains a frontier. Techniques like time-resolved spectroscopy could provide invaluable data on the kinetics and structure of these transient species as they form and decay. In photocatalytic reactions, where radical intermediates are common, understanding their behavior is key. mdpi.com For example, the mechanism of photocatalytic difluoromethylation often involves the generation of radical species whose presence is inferred through control experiments with radical scavengers like TEMPO. mdpi.com
Future research will likely focus on applying sophisticated techniques such as laser flash photolysis and time-resolved mass spectrometry to directly probe the reaction mixtures of this compound. This would allow for the unambiguous identification of transient intermediates and a more complete understanding of reaction mechanisms, such as those in nucleophilic aromatic substitution or photocatalyzed processes. smolecule.com
Predictive Modeling for Structure-Reactivity Relationships
Predictive modeling, utilizing computational chemistry, is an essential tool for understanding and forecasting the chemical behavior of this compound. soton.ac.uk Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are mathematical functions that correlate a molecule's structure with its properties and reactivity. researchgate.net These models are built using molecular descriptors, which are numerical values that encode structural information. researchgate.net
For fluorinated aromatic compounds, Density Functional Theory (DFT) calculations have proven effective in predicting reactivity and regioselectivity. acs.org For example, DFT calculations at the B3LYP level have been used to model the transition states for the addition of N-methylaniline to substituted benzynes, successfully predicting the reaction's regioselectivity. acs.org The aryne distortion model, which analyzes the optimized geometry of the aryne intermediate, is one such model that helps predict the site of nucleophilic attack. acs.org The unique electronic properties imparted by the fluorine substituents in this compound are a key factor in its reactivity, and computational models can help elucidate these effects. smolecule.com
Future efforts in this area will likely involve the development of more sophisticated and accurate predictive models. Machine learning algorithms, trained on large datasets of experimental and computational data, could lead to highly predictive QSAR/QSPR models for this compound and its derivatives. soton.ac.uk This would accelerate the discovery of new synthetic routes and applications by allowing for the in-silico screening of potential reactions and properties, reducing the need for extensive empirical experimentation. researchgate.net
Table 1: Computational Models in Reactivity Prediction
This table summarizes computational methods used to predict chemical reactivity for compounds structurally related to this compound.
| Computational Method | Application | Predicted Property | Relevant Finding |
| Density Functional Theory (DFT) B3LYP | Modeling addition of N-methylaniline to 3-halobenzynes. acs.org | Transition State Energy (ΔΔG‡) | Successfully predicted regioselectivity based on the aryne distortion model and steric effects. acs.org |
| Ab initio STO 3G | Calculating rotational barriers of N-methylaniline analogues. evitachem.com | Rotational Energy Barrier | Provided insights into the impact of substituent positioning on molecular properties. evitachem.com |
| Molecular Docking (AutoDock Vina) | Assessing interactions of fluorinated aniline derivatives with biological targets. | Binding Affinity | Showed how fluorine atoms contribute to interactions with targets like dihydrofolate reductase. |
| Genetic Algorithm–Multiple Linear Regression (GA–MLR) | Designing QSPR models for imidazole (B134444) derivatives. researchgate.net | Enthalpy of Formation (ΔHf) | Demonstrated good linear correlation between selected molecular descriptors and thermodynamic properties. researchgate.net |
Sustainability and Economic Viability in Industrial Applications of this compound
As an important intermediate in the synthesis of pharmaceuticals and agrochemicals, the industrial production of this compound necessitates a focus on sustainability and economic viability. smolecule.comimarcgroup.com This involves adopting principles of green chemistry to minimize environmental impact and optimizing processes to ensure profitability. citrefine.comopenaccessjournals.com
Key strategies for sustainable production include:
Waste Prevention: Re-engineering synthesis routes to maximize atom economy and reduce byproduct formation. citrefine.com
Process Intensification: The use of continuous flow processing offers significant advantages over traditional batch operations, including better heat and mass transfer, improved safety, and a smaller environmental footprint. smolecule.com Modern facilities are increasingly employing continuous flow reactors for steps like fluorination and nitration in related syntheses.
Catalysis: Employing efficient catalysts can lower the activation energy of reactions, reducing energy consumption and improving efficiency. citrefine.com Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, represent a key pathway for producing N-methylated difluoroanilines with high yields. smolecule.com
Solvent and Catalyst Recovery: Implementing systems for the recovery and reuse of solvents and catalysts, such as through distillation, aligns with green chemistry principles and improves economic efficiency.
The economic viability of producing this compound is intrinsically linked to these sustainability measures. openaccessjournals.com Efficient processes with high yields, reduced waste treatment costs, and lower energy consumption directly contribute to a more favorable economic profile. Pre-feasibility studies for chemical plants that produce fluorinated specialty chemicals highlight the industrial scale of these operations. environmentclearance.nic.in Balancing the costs of implementing greener technologies against the long-term benefits of reduced environmental liability and improved efficiency is a key challenge for the chemical industry. imarcgroup.comopenaccessjournals.com
Q & A
Basic: What are the standard synthetic routes for 2,4-difluoro-N-methylaniline hydrochloride, and how are reaction conditions optimized?
Methodological Answer:
The synthesis of this compound hydrochloride involves three primary steps:
Nitration : Aniline is nitrated to yield 2,4-difluoroaniline.
Methylation : The product is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
Acidification : The methylated compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial synthesis employs large-scale reactors with continuous monitoring of temperature, pressure, and pH to maximize yield and purity. For lab-scale synthesis, solvent choice (e.g., DMF or THF) and stoichiometric ratios of methylating agents are critical to avoid side reactions .
Basic: How is the solubility of this compound hydrochloride characterized, and what solvents are optimal for its use in biological assays?
Methodological Answer:
The hydrochloride salt form enhances solubility in polar solvents such as water, methanol, and ethanol. Solubility is typically quantified via:
- HPLC : To assess purity and solubility in aqueous buffers.
- UV-Vis Spectroscopy : To determine molar absorptivity in solvents like DMSO for cell culture compatibility.
For biological assays, DMSO is preferred for stock solutions due to its miscibility with aqueous media, but concentrations must be kept below 0.1% to avoid cytotoxicity .
Advanced: What structural features of this compound contribute to its cytotoxic activity, and how does it compare to analogs like 2,6-difluoro-N-methylaniline?
Methodological Answer:
The 2,4-difluoro substitution pattern on the aromatic ring enhances electron-withdrawing effects, stabilizing reactive intermediates and improving binding to biological targets like enzymes or DNA. Key comparisons include:
- Positional Isomerism : 2,6-Difluoro analogs exhibit reduced steric hindrance but lower electronic effects, leading to weaker cytotoxic activity (e.g., IC₅₀ values for this compound: 15.63 µM vs. 2,6-difluoro analogs: >50 µM in MCF-7 cells) .
- Methyl Group Impact : The N-methyl group increases lipophilicity, improving membrane permeability compared to non-methylated analogs .
Advanced: How can researchers resolve contradictions in reported IC₅₀ values for this compound across different cancer cell lines?
Methodological Answer:
Discrepancies in cytotoxicity data often arise from:
- Cell Line Variability : Metabolic activity differences (e.g., MCF-7 vs. A549 cells).
- Assay Conditions : Incubation time, serum concentration, and pH.
Resolution Strategies : - Meta-Analysis : Normalize data using reference compounds (e.g., doxorubicin IC₅₀: 0.65 µM in MCF-7) .
- Dose-Response Validation : Use standardized protocols (e.g., 72-hour exposure, ATP-based viability assays) to minimize variability .
Basic: What spectroscopic techniques are most effective for characterizing this compound derivatives?
Methodological Answer:
- ¹H/¹⁹F NMR : To confirm fluorine substitution patterns and methyl group integration.
- LC-MS : For molecular weight verification and detection of byproducts (e.g., oxidation to quinones).
- FT-IR : To identify N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
Advanced: What mechanistic insights explain this compound’s inhibition of human carbonic anhydrases (hCA), and how does this inform drug design?
Methodological Answer:
The compound’s fluorine atoms act as hydrogen bond acceptors, binding to zinc-coordinated water molecules in hCA active sites. Key findings:
- Selective Inhibition : Nanomolar IC₅₀ for hCA IX/XII isoforms (overexpressed in tumors).
- Structural Optimization : Adding electron-withdrawing groups (e.g., nitro) at the 5-position enhances potency by 10-fold in enzyme assays .
Basic: What safety protocols are recommended for handling this compound hydrochloride in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Waste Disposal : Neutralize with dilute NaOH before incineration .
Advanced: How does this compound’s reactivity in electrophilic substitution reactions compare to non-fluorinated anilines?
Methodological Answer:
Fluorine’s electron-withdrawing effect deactivates the aromatic ring, reducing reactivity in electrophilic substitutions (e.g., nitration, sulfonation). However:
- Directed Ortho-Metalation : The 2-fluoro group directs lithiation at the 6-position, enabling regioselective functionalization.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently at the 4-position due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
